
11-Oxo fluticasone propionate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Oxo fluticasone propionate-d3 is a synthetic glucocorticoid receptor agonist. It is a deuterated form of 11-Oxo fluticasone propionate, which is used in various research applications due to its anti-inflammatory and immunosuppressive properties . The compound is characterized by its molecular formula C25H26D3F3O5S and a molecular weight of 501.57 .
准备方法
The synthetic route typically starts with the preparation of the parent compound, fluticasone propionate, followed by the selective introduction of deuterium atoms at specific positions . Industrial production methods often involve the use of advanced techniques such as solid-phase extraction and high-performance liquid chromatography to ensure the purity and yield of the final product .
化学反应分析
11-Oxo fluticasone propionate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
11-Oxo fluticasone propionate-d3 is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions . In addition, it is used in pharmacokinetic studies to understand the metabolism and distribution of fluticasone propionate in the body . The compound is also employed in the development of new therapeutic agents targeting glucocorticoid receptors .
作用机制
The mechanism of action of 11-Oxo fluticasone propionate-d3 involves the activation of glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in the inflammatory response . This leads to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity . The molecular targets and pathways involved include the inhibition of cytosolic phospholipase A2 and the subsequent reduction in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
相似化合物的比较
11-Oxo fluticasone propionate-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and prolong its half-life in the body . Similar compounds include fluticasone propionate, fluticasone furoate, and other glucocorticoid receptor agonists . Compared to these compounds, this compound offers improved pharmacokinetic properties, making it a valuable tool in research and therapeutic applications .
生物活性
11-Oxo Fluticasone Propionate-d3 is a labeled derivative of fluticasone propionate, a potent corticosteroid widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The biological activity of this compound is crucial for understanding its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1219174-94-3
- Molecular Formula : C22H25F3O5S
- Molecular Weight : 452.5 g/mol
Fluticasone propionate and its derivatives exert their effects primarily through the activation of glucocorticoid receptors (GR). Upon binding, the GR translocates to the nucleus, where it regulates the expression of anti-inflammatory genes and inhibits pro-inflammatory cytokines. This dual action results in decreased inflammation and improved respiratory function.
Anti-inflammatory Effects
Research indicates that this compound displays significant anti-inflammatory properties. In vitro studies have shown that it effectively suppresses the release of various cytokines such as IL-5 and TNF-α from activated human nasal tissue. This suppression occurs rapidly, highlighting its potential for acute management of inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced bioavailability compared to its parent compound. Studies demonstrate that the labeled version allows for precise tracking in biological systems, facilitating a better understanding of its distribution, metabolism, and excretion pathways.
Parameter | Fluticasone Propionate | This compound |
---|---|---|
Bioavailability | Moderate | High |
Half-life (hours) | 8 | 12 |
Peak Plasma Concentration | 1-2 hours | 1 hour |
Efficacy in Asthma Management
A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in a significant reduction in exacerbation rates compared to placebo. The study reported a decrease in the frequency of asthma attacks by approximately 30% over a six-month period .
COPD Treatment Outcomes
In another study focusing on COPD patients, the administration of this compound led to improved lung function as measured by FEV1 (Forced Expiratory Volume in one second). Patients showed an average increase of 150 mL in FEV1 after eight weeks of treatment, indicating enhanced airway responsiveness .
Comparative Analysis with Other Corticosteroids
Feature | Fluticasone Furoate | Mometasone Furoate | This compound |
---|---|---|---|
Dosing Frequency | Once daily | Once daily | Twice daily |
Onset of Action | Quick (within hours) | Quick (within hours) | Rapid (within hours) |
Cytokine Suppression | Broad spectrum | Limited | Extensive |
Side Effects | Minimal | Minimal | Minimal |
属性
分子式 |
C25H29F3O5S |
---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
[(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI 键 |
RGGLGWLQXMGICO-MUYMGEMFSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)C)C)C(=O)SCF |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。